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Compound of Interest

Compound Name: (R)-Linezolid-d3

CAS No.: 1795786-02-5

Cat. No.: B588797 Get Quote

Executive Summary
Linezolid is a synthetic oxazolidinone antimicrobial agent used to treat Gram-positive

infections. The drug substance is the (S)-enantiomer. The (R)-enantiomer is a chiral impurity

that must be strictly controlled under ICH Q6A guidelines, as enantiomers often exhibit distinct

pharmacological and toxicological profiles.

Standard pharmacopeial methods (USP/EP) often utilize HPLC-UV with non-volatile buffers

(phosphates) or normal-phase solvents (hexane), which are incompatible with Mass

Spectrometry (MS). This protocol bridges the gap between chiral selectivity and MS sensitivity.

It details a Polar Organic Mode (POM) LC-MS/MS method using an immobilized

polysaccharide column, enabling the detection of (R)-Linezolid at trace levels (<0.05%) without

derivatization.

Regulatory & Scientific Framework (The "Why")
The Chiral Challenge
Enantiomers possess identical mass and physicochemical properties in achiral environments.

Separation requires a Chiral Stationary Phase (CSP).

Mechanism: The CSP (Amylose derivative) forms transient diastereomeric complexes with

the analytes via hydrogen bonding,
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interactions, and inclusion complexation. The (S) and (R) forms have different binding
affinities, resulting in different retention times.

MS Compatibility Constraints
Traditional chiral methods use Normal Phase (Hexane/IPA) or Reversed Phase with Phosphate

buffers.

Problem: Hexane is flammable and ionizes poorly in ESI. Phosphates suppress ionization

and clog MS sources.

Solution: This protocol uses Polar Organic Mode (POM)—100% organic polar solvents

(Acetonitrile/Methanol) with volatile additives (Ammonium Acetate/Formic Acid). This

maximizes solubility, enhances ESI+ ionization, and protects the MS hardware.

Regulatory Limits
According to ICH Q6A and Q3A(R2):

Reporting Threshold: 0.05%

Identification Threshold: 0.10%

Qualification Threshold: 0.15% (or 1.0 mg/day intake)

Target LOQ: This method targets an LOQ of 0.01% relative to the nominal API concentration

to ensure robust compliance.

Method Development Workflow
The following diagram illustrates the decision matrix used to select the column and mobile

phase for MS-compatible chiral separation.
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(Chiralpak IA)
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MS Compatibility Check
Avoid Hexane/Phosphate Final Method:
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Figure 1: Method Development Logic Flow. Selection of immobilized stationary phases allows

for the use of aggressive polar organic solvents necessary for MS sensitivity.

Experimental Protocol
Equipment & Materials

LC System: UHPLC capable of 500 bar backpressure.

Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, or Waters Xevo TQ-XS).

Column:Daicel Chiralpak IA-3 (3 µm, 100 x 4.6 mm).

Why IA-3? The immobilized amylose phase is robust against solvent shock and the 3 µm

particle size improves resolution (

) and peak shape compared to standard 5 µm columns.

Reagents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate (

).

Chromatographic Conditions (LC)
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Parameter Setting Rationale

Column Temp 25°C

Lower temp often improves

chiral recognition (enthalpy

driven).

Mobile Phase
MeOH : ACN : Ammonium

Acetate (50 : 50 : 0.1% w/v)

Polar Organic Mode. MeOH

promotes H-bonding; ACN

reduces viscosity;

ensures analyte is protonated

for MS.

Flow Rate 0.5 mL/min
Optimal for 4.6mm ID column

without splitting.

Isocratic/Gradient Isocratic

Chiral mechanisms equilibrate

slowly; gradients are rarely

used in POM.

Run Time 10.0 minutes

(S)-Linezolid elutes ~5 min;

(R)-Impurity elutes ~7 min (or

vice versa depending on

specific column batch).

Mass Spectrometry Parameters (MS/MS)
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

Scan Type: Multiple Reaction Monitoring (MRM).[4][5]
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Analyte
Precursor
(m/z)

Product (m/z) CE (eV) Role

Linezolid 338.1 296.1 22

Quantifier (Loss

of Acetyl group

)

195.2 35

Qualifier

(Morpholine ring

fragment)

Linezolid-d3 (IS) 341.1 299.1 22 Internal Standard

Sample Preparation
CAUTION: Linezolid is a reversible MAO inhibitor. Handle with appropriate PPE.[4]

Stock Solution: Dissolve 10 mg Linezolid API in 10 mL Methanol (1 mg/mL).

Impurity Stock: Dissolve 1 mg (R)-Linezolid standard in 10 mL Methanol (0.1 mg/mL).

System Suitability Solution (Racemic): Mix equal volumes of (S) and (R) stocks to achieve

~10 µg/mL of each. Use this to verify Resolution (

).

Sample Solution: Dilute API Stock to 10 µg/mL in Mobile Phase.

Note: High concentrations (e.g., 1 mg/mL) may saturate the MS detector. Since we are

looking for 0.05% impurity, a 10 µg/mL API injection means the impurity is at 5 ng/mL,

which is well within modern MS sensitivity limits.

Analytical Workflow & Data Logic
The following diagram details the fragmentation pathway utilized for specific detection.
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Secondary Pathway
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Figure 2: MS/MS Fragmentation Pathway.[2] The transition 338.1 -> 296.1 is specific to the

Linezolid backbone, minimizing matrix interference.

Validation Criteria (Self-Validating System)
To ensure the method is generating trustworthy data, the following criteria must be met during

every sequence:
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Validation Parameter Acceptance Criteria Troubleshooting

Resolution (

)
(Baseline separation)

If

, lower column temp to 20°C or

decrease MeOH ratio.

Tailing Factor

If tailing

, increase Ammonium Acetate

conc. to 0.2%.

Linearity (

)
for (R)-enantiomer

Range: 0.05% to 1.0% of

target concentration.

S/N Ratio at LOQ (0.05% level)
Ensure ESI source is clean;

check gas flows.

Carryover of LOQ in blank
Increase needle wash time

(use 100% MeOH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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